1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpiperidinium
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Overview
Description
1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpiperidinium is a chemical compound with the molecular formula C₁₇H₃₂NO₂. It is known for its role as a potent and selective inhibitor of the NLRP3 inflammasome, which is involved in the body’s inflammatory response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpiperidinium typically involves the reaction of cyclohexylpropyl bromide with 1-methylpiperidine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpiperidinium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted piperidinium derivatives, alcohols, and oxo compounds.
Scientific Research Applications
1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpiperidinium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: Studied for its role in modulating inflammatory pathways.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The compound exerts its effects by inhibiting the NLRP3 inflammasome, a multiprotein complex involved in the activation of inflammatory responses. It specifically blocks the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines such as interleukin-1β . This inhibition occurs through the binding of the compound to the NLRP3 protein, preventing its oligomerization and activation.
Comparison with Similar Compounds
Similar Compounds
MCC950 (CP-456773): Another potent NLRP3 inhibitor with similar anti-inflammatory properties.
1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpyrrolidinium: A structurally similar compound with comparable biological activity.
Uniqueness
1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpiperidinium is unique due to its high selectivity and potency in inhibiting the NLRP3 inflammasome. Its specific binding to the NLRP3 protein and the resulting inhibition of inflammatory pathways make it a valuable compound in both research and potential therapeutic applications.
Properties
Molecular Formula |
C17H32NO2+ |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
3-cyclohexylpropyl 2-(1-methylpiperidin-1-ium-1-yl)acetate |
InChI |
InChI=1S/C17H32NO2/c1-18(12-6-3-7-13-18)15-17(19)20-14-8-11-16-9-4-2-5-10-16/h16H,2-15H2,1H3/q+1 |
InChI Key |
OTNXNCKZCALLJH-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCCC1)CC(=O)OCCCC2CCCCC2 |
Origin of Product |
United States |
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